molecular formula C11H16ClNOSi B11872527 N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide CAS No. 67519-72-6

N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide

Cat. No.: B11872527
CAS No.: 67519-72-6
M. Wt: 241.79 g/mol
InChI Key: JXKZRFXIIXOKMN-UHFFFAOYSA-N
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Description

N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide is a silicon-containing acetamide derivative characterized by a chloro(dimethyl)silyl group attached to the methylene bridge of the acetamide backbone. This structural feature distinguishes it from conventional chloroacetamides, as the silicon atom introduces unique electronic and steric properties. The compound is synthesized via reactions involving chlorosilane precursors and N-phenylacetamide derivatives, forming stable chelates with pentacoordinated silicon atoms .

Properties

CAS No.

67519-72-6

Molecular Formula

C11H16ClNOSi

Molecular Weight

241.79 g/mol

IUPAC Name

N-[[chloro(dimethyl)silyl]methyl]-N-phenylacetamide

InChI

InChI=1S/C11H16ClNOSi/c1-10(14)13(9-15(2,3)12)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

JXKZRFXIIXOKMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C[Si](C)(C)Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide typically involves the reaction of chlorodimethylsilane with N-phenylacetamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. Common solvents used in this reaction include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an amine.

    Substitution: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as methanol or ammonia can be used under mild conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Amines.

    Substitution: Silyl ethers or silylamines.

Scientific Research Applications

Organic Synthesis

N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide is utilized as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating complex molecular architectures .

Biological Applications

The compound shows promise in biological research, particularly in drug delivery systems due to its stability and reactivity. Its structure allows it to interact with biological molecules, potentially targeting specific proteins or enzymes. This interaction is hypothesized to enhance the efficacy of drug candidates by improving their bioavailability and stability .

Pharmaceutical Development

Research is ongoing to investigate this compound as a precursor for pharmaceuticals. Its potential applications include the development of antimicrobial and antidepressant agents. Studies have demonstrated its efficacy against various microbial strains and its potential antidepressant activity in animal models .

Industrial Applications

In industrial settings, this compound is used in the production of silicone-based materials and as a catalyst in polymerization reactions. Its unique chemical properties allow for precise control over reaction conditions, enhancing product quality and yield .

Antimicrobial Efficacy Study

A series of N-substituted chloroacetamides were synthesized to evaluate their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Compounds with para-substituents exhibited superior activity due to enhanced penetration capabilities. This study highlights the potential of this compound derivatives in developing new antimicrobial agents .

Antidepressant Evaluation

In vivo studies assessed the antidepressant potential of compounds similar to this compound using tests such as the tail suspension test (TST) and forced swim test (FST). Results indicated that specific structural modifications could enhance antidepressant activity, suggesting pathways for further research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide involves its ability to form stable intermediates through silicon’s unique bonding properties. The silicon atom can form hypervalent compounds, allowing for diverse reactivity. In biological systems, the compound may interact with cellular components through its phenylacetamide moiety, potentially targeting specific proteins or enzymes.

Comparison with Similar Compounds

N-[Dimethyl(pentafluorophenoxy)silyl]methyl-N-phenylacetamide

  • Structure: Differs by replacing the chloro group on silicon with a pentafluorophenoxy substituent.
  • Reactivity: The electron-withdrawing pentafluorophenoxy group enhances silicon’s electrophilicity, facilitating nucleophilic substitution reactions.
  • Applications : Used in synthesizing silicon chelates for coordination chemistry, whereas the chloro-silyl analog may prioritize material science applications due to its simpler substitution chemistry.

1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione

  • Structure : Shares the chloro(dimethyl)silyl group but replaces the acetamide with a piperidinedione ring.
  • Bioactivity: Exhibits antifungal properties, suggesting that the silyl-methyl group enhances bioactivity compared to non-silylated analogs. The acetamide derivative may lack similar biological efficacy due to differences in hydrogen-bonding capacity .

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide

  • Structure : Features dichloro substitution on the acetamide carbon and methyl groups on the phenyl ring.
  • Crystallography : Forms hydrogen-bonded chains via N–H⋯O interactions, a property absent in the silylated compound due to steric hindrance from the bulky silyl group .
  • Stability : The dichloroacetamide is prone to hydrolysis under basic conditions, whereas the silicon-chloro bond in N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide may offer controlled reactivity in aqueous environments .

Spectroscopic and Physical Properties

  • NMR: The silyl-methyl group in this compound produces distinct $^1$H and $^13$C signals at δ 0.5–1.2 ppm (Si–CH$_3$) and δ 15–25 ppm (Si–C), respectively. Non-silylated analogs like 2-chloro-N,N-diphenylacetamide show typical acetamide carbonyl signals at ~168–170 ppm .
  • Solubility: The silicon group increases lipophilicity, enhancing solubility in nonpolar solvents (e.g., chloroform) compared to polar sulfamoyl or azo-substituted acetamides (e.g., 2-Chloro-N-[4-(2-methoxy-phenylazo)-3-methyl-phenyl]-acetamide) .

Biological Activity

N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antidepressant research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

This compound belongs to the class of chloroacetamides, which are known for their varied biological activities. The presence of the chloro group and dimethylsilyl moiety significantly influences its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C11H14ClNOSi
  • Molecular Weight : 245.76 g/mol

Structural Features

The compound features:

  • A chloro group that enhances lipophilicity.
  • A dimethylsilyl group that may improve stability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-substituted chloroacetamides demonstrated their effectiveness against various bacterial strains:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess effectiveModerately effective
N-(3-bromophenyl)-2-chloroacetamideHighly effectiveModerateEffective

These findings suggest that the biological activity varies based on the substituents on the phenyl ring, with halogenated compounds showing enhanced effectiveness due to increased lipophilicity, facilitating easier membrane penetration .

Antidepressant Activity

In vivo studies have evaluated the antidepressant potential of phenylacetamides. The tail suspension test (TST) and forced swim test (FST) were employed to assess the efficacy of various compounds, including those structurally similar to this compound. Results indicated:

  • Doses Tested : 15 mg/kg, 30 mg/kg, 60 mg/kg
  • Key Findings :
    • At 30 mg/kg, significant antidepressant activity was observed across multiple compounds.
    • The most potent derivatives showed a marked reduction in immobility time compared to controls .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific receptors or enzymes. The chloro and dimethylsilyl groups likely play crucial roles in modulating these interactions, enhancing binding affinity and selectivity for biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for predicting the biological activity of new derivatives. The study of various chloroacetamides has revealed that:

  • Lipophilicity : Higher lipophilicity correlates with better membrane permeability.
  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial potency .

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of N-substituted chloroacetamides and evaluated their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Compounds with para-substituents exhibited superior activity due to enhanced penetration capabilities.
  • Antidepressant Evaluation :
    • A comparative study assessed multiple phenylacetamides for their antidepressant effects using established animal models. The results highlighted that modifications to the acetamide structure could lead to varying degrees of effectiveness .

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